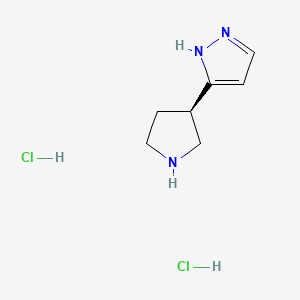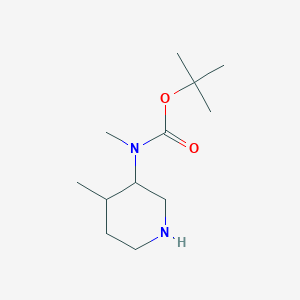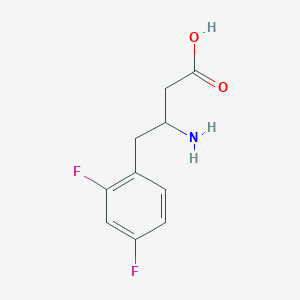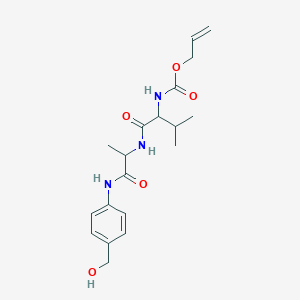
(R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This method allows for rapid heating and precise control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may bind to the active site of enzymes, inhibiting their activity, while the pyrazole ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as 1H-pyrazolo[3,4-b]pyridines, share structural similarities and biological activities.
Uniqueness
®-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the combination of pyrrolidine and pyrazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m1../s1 |
InChI Key |
BPPOZVKCXTVITL-QYCVXMPOSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=NN2.Cl.Cl |
Canonical SMILES |
C1CNCC1C2=CC=NN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)

![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)


![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
